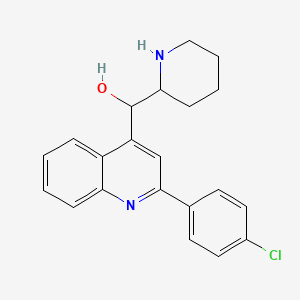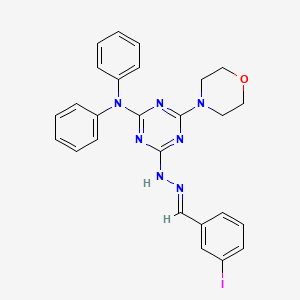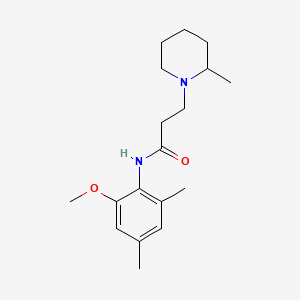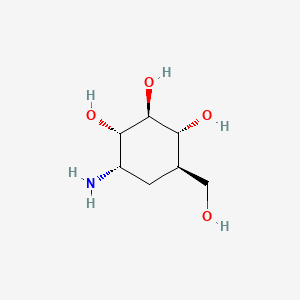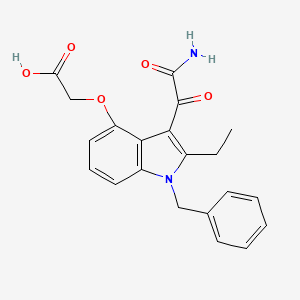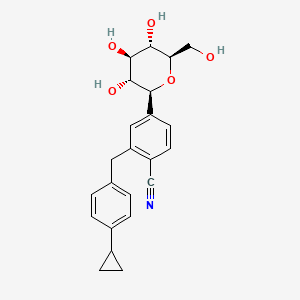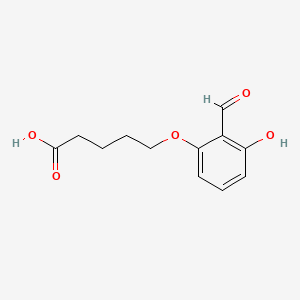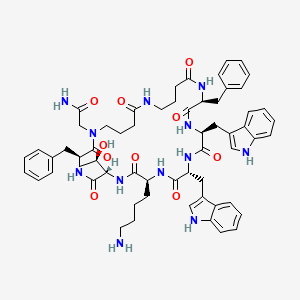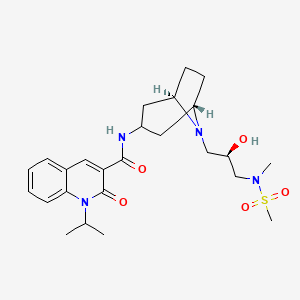
ZD7288
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ZD7288 is a synthetic organic compound that belongs to the class of pyrimidinium salts It is characterized by the presence of a pyrimidine ring substituted with various amino groups
Mechanism of Action
Target of Action
ZD7288, also known as 4-Pyrimidinamine, N-ethyl-1,6-dihydro-1,2-dimethyl-6-(methylimino)-N-phenyl-, hydrochloride (1:1) or 4-(N-Ethyl-N-phenylamino)-1,2-dimethyl-6-(methylamino)pyrimidinium chloride, is a selective blocker of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels . These channels are widely expressed in the central and peripheral nervous systems, as well as in the cells of smooth muscles in many organs . They primarily serve to regulate cellular excitability in these tissues .
Biochemical Pathways
This compound affects several biochemical pathways. It has been shown to reduce glutamate release in hippocampal tissue and in cultured hippocampal neurons . Furthermore, this compound attenuates glutamate-induced rises in intracellular calcium concentration in a concentration-dependent manner . It also reverses 8-Br-cAMP-mediated facilitation of these glutamate-induced calcium rises .
Pharmacokinetics
It has been shown that this compound induces vomiting in a dose-dependent manner, with maximal efficacies of 100% at 1 mg/kg (ip) and 833% at 10 µg (icv) . This suggests that the compound can cross the blood-brain barrier and exert its effects centrally.
Result of Action
This compound has several effects at the molecular and cellular level. It inhibits the induction and maintenance of long-term potentiation . It also decreases glutamate release in hippocampal tissue and in cultured hippocampal neurons . Furthermore, this compound attenuates glutamate-induced rises in intracellular calcium concentration . In the context of stem cells, this compound increases the doubling time of cells treated with the HCN blocker by 30% due to longer G1 and S phases, resulting in a nearly twofold reduction in cell numbers after 4-day serum-free culture .
Action Environment
The action of this compound can be influenced by the environment in which it is used. For instance, the outcomes of this compound use during differentiation of stem cells can vary depending on the cell culture context . This underscores the need for exploring the action of ion-modulatory molecules like this compound in serum-free conditions demanded by potential clinical use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ZD7288 typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Substitution Reactions: The amino groups are introduced through nucleophilic substitution reactions. For example, N-ethyl-N-phenylamine and methylamine can be used as nucleophiles to introduce the respective amino groups.
Quaternization: The final step involves the quaternization of the pyrimidine nitrogen with a suitable alkylating agent, such as methyl chloride, to form the pyrimidinium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
ZD7288 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted pyrimidinium salts.
Scientific Research Applications
ZD7288 has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Comparison with Similar Compounds
Similar Compounds
- 4-(N-Ethyl-N-phenylamino)-1,2-dimethyl-6-(methylamino)pyridine
- 4-(N-Ethyl-N-phenylamino)-1,2-dimethyl-6-(methylamino)benzene
- 4-(N-Ethyl-N-phenylamino)-1,2-dimethyl-6-(methylamino)quinoline
Uniqueness
ZD7288 is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
133059-99-1 |
|---|---|
Molecular Formula |
C15H21ClN4 |
Molecular Weight |
292.81 g/mol |
IUPAC Name |
4-N-ethyl-6-N,1,2-trimethyl-4-N-phenylpyrimidin-1-ium-4,6-diamine;chloride |
InChI |
InChI=1S/C15H20N4.ClH/c1-5-19(13-9-7-6-8-10-13)15-11-14(16-3)18(4)12(2)17-15;/h6-11H,5H2,1-4H3;1H |
InChI Key |
DUWKUHWHTPRMAP-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)C2=CC(=NC)N(C(=N2)C)C.Cl |
Canonical SMILES |
CCN(C1=CC=CC=C1)C2=CC(=[N+](C(=N2)C)C)NC.[Cl-] |
Appearance |
White to off-white solid powder. |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-(N-ethyl-N-phenylamino)-1,2-dimethyl-6-(methylamino)pyrimidinium chloride ICI D2788 ICI-D2788 ZD 7288 ZD-7288 ZD7288 ZENECA ZD7288 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(12S,16R)-7,10-Diazatetracyclo[8.6.1.05,17.012,16]heptadeca-1,3,5(17)-triene](/img/structure/B1683464.png)
